Enhanced Lipophilicity Profile Compared to Non-Fluorinated 2,4-Dichloro-5-methylpyrimidine
The introduction of the trifluoromethyl group at the 6-position in 2,4-dichloro-5-methyl-6-(trifluoromethyl)pyrimidine leads to a substantial and measurable increase in lipophilicity compared to its non-fluorinated congener. The target compound exhibits a computed partition coefficient (LogP) of 3.11 . This represents a significant increase over 2,4-dichloro-5-methylpyrimidine, which has a reported LogP of 2.09 . The quantified difference of approximately 1.02 LogP units indicates the target compound is over 10 times more lipophilic, a critical factor for membrane permeation in cell-based assays and for the physicochemical properties of derived products.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | 3.11 |
| Comparator Or Baseline | 2,4-Dichloro-5-methylpyrimidine (CAS 1780-31-0), LogP 2.09 |
| Quantified Difference | ΔLogP ≈ +1.02 |
| Conditions | Computational chemistry data reported in vendor technical datasheets; consistent with standard LogP prediction models. |
Why This Matters
This significant difference in lipophilicity is a critical parameter in medicinal chemistry programs, directly influencing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of lead compounds and making the target compound a superior choice for projects where higher membrane permeability is desired.
